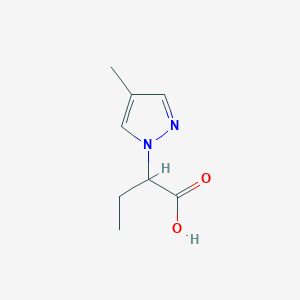

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method is the multicomponent reaction, which allows for the efficient formation of the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Drug Development

One of the primary applications of 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is in drug development as a lead compound. Research has indicated that pyrazole derivatives often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The specific interactions of this compound with biological targets are still under investigation, but initial studies suggest potential in treating various conditions.

Synthesis Methodologies

The synthesis of this compound has been explored through various methodologies, including one-pot synthesis techniques that utilize readily available starting materials. This approach not only simplifies the synthesis process but also enhances the yield and purity of the final product, making it more viable for pharmaceutical applications.

Antiviral Properties

Research on pyrazole-containing compounds has highlighted their potential as antiviral agents. For instance, derivatives have shown efficacy in inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for viral replication . Investigating the antiviral properties of this compound could lead to new therapeutic strategies against viral infections.

Interaction Studies

Interaction studies involving this compound could focus on its effects on cellular pathways relevant to inflammation and pain modulation. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Several case studies have been conducted focusing on pyrazole derivatives, providing valuable insights into their applications:

Case Study: Antiviral Screening

In a recent study, a series of pyrazole derivatives were screened for their antiviral properties against measles virus replication. The findings indicated that modifications at specific positions on the pyrazole ring significantly affected antiviral efficacy, suggesting that similar explorations with this compound could yield promising results .

Case Study: Synthesis Optimization

A study published in "Molecules" described optimized synthesis routes for various pyrazole derivatives, including those related to this compound. The researchers demonstrated that using microwave-assisted synthesis improved yields and reduced reaction times significantly, which could be applied to enhance the production efficiency of this compound.

作用機序

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl

- Hydrazine-coupled pyrazoles

- 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid

Uniqueness

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific structural features and reactivity. Its pyrazole ring and butanoic acid moiety confer distinct chemical properties, making it valuable for various applications in research and industry .

生物活性

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O2, with a molecular weight of approximately 182.23 g/mol. The compound features a butanoic acid backbone with a 4-methyl-1H-pyrazol substituent, which contributes to its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.23 g/mol |

| Functional Groups | Carboxylic acid, Pyrazole |

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The pyrazole ring can facilitate binding to these targets, modulating their activity and potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that compounds containing the pyrazole structure exhibit a range of biological activities:

- Anti-inflammatory : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways.

- Analgesic : Some pyrazole compounds have demonstrated pain-relieving properties.

- Antimicrobial : Certain derivatives show potential against various microbial strains.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study explored the anti-inflammatory effects of pyrazole derivatives, noting that modifications to the pyrazole ring can enhance activity against inflammation models in vitro .

- Antimicrobial Properties : Research on related pyrazole compounds revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. While specific data on this compound is limited, its structural similarity suggests potential efficacy in this area .

- Analgesic Effects : Another study indicated that pyrazole-containing compounds could act as non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief through inhibition of cyclooxygenase enzymes .

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare it with other pyrazole derivatives:

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors. Its applications extend beyond medicinal chemistry into fields such as material science and organic synthesis.

Potential Applications

- Medicinal Chemistry : As a candidate for drug development targeting inflammation and pain.

- Biological Research : As a tool for studying enzyme interactions and metabolic pathways.

Q & A

Q. Basic: What synthetic routes are recommended for preparing 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid, and how can purity be optimized?

Answer:

A common approach involves cyclocondensation reactions using precursors like substituted hydrazines and β-keto esters. For example, ethyl acetoacetate can react with 4-methylpyrazole derivatives under acidic conditions to form the pyrazole ring, followed by hydrolysis of the ester to yield the carboxylic acid moiety . Purity optimization includes:

- Recrystallization from ethanol/water mixtures to remove unreacted starting materials.

- Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) for intermediates.

- HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to verify >95% purity.

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:

- 1H/13C NMR : Confirm the pyrazole ring substitution pattern (e.g., singlet for methyl at δ ~2.3 ppm) and butanoic acid chain integration (e.g., quartet for CH2 adjacent to COOH) .

- FTIR : Validate carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error for molecular formula confirmation.

Q. Advanced: How can X-ray crystallography resolve ambiguities in the tautomeric or conformational states of the pyrazole ring?

Answer:

- Single-crystal X-ray diffraction using SHELXL (v.2018+) refines bond lengths and angles to distinguish between 1H- and 2H-pyrazole tautomers. For example, N1–C2 bond lengths >1.34 Å indicate 1H-pyrazole tautomer dominance .

- Hydrogen bonding networks : Intermolecular interactions (e.g., COOH⋯Npyrazole) stabilize specific conformations, which can be mapped via Olex2 or Mercury visualization tools .

Q. Advanced: What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

Answer:

- DFT calculations (B3LYP/6-311++G(d,p)) : Optimize geometry, calculate electrostatic potential surfaces, and predict nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina) : Screen against enzymes (e.g., cyclooxygenase-2) using the carboxylic acid group as a hydrogen-bond donor. Compare binding affinities with known inhibitors .

Q. Advanced: How should researchers address contradictory data between spectroscopic and crystallographic results?

Answer:

- Cross-validation : If NMR suggests rotational restriction (e.g., split signals) but crystallography shows free rotation, consider dynamic effects in solution vs. solid state.

- Variable-temperature NMR : Monitor coalescence of signals to assess energy barriers for conformational changes .

- Periodic DFT simulations : Compare solid-state (crystal) vs. gas-phase (NMR) models to reconcile discrepancies .

Q. Advanced: What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

Answer:

- pH adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid (pH 7.4 buffer) for aqueous solubility.

- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance stability in cell culture media.

- LC-MS stability studies : Monitor degradation under UV light or oxidative conditions (e.g., H2O2) to identify protective additives .

Q. Advanced: How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?

Answer:

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers.

- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated CD curves for absolute configuration assignment .

Q. Basic: What are the documented biological activities of structurally related pyrazole-carboxylic acid derivatives?

Answer:

特性

IUPAC Name |

2-(4-methylpyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-6(2)4-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMKGAITREJPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。